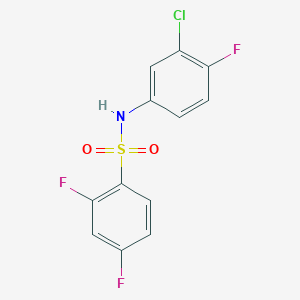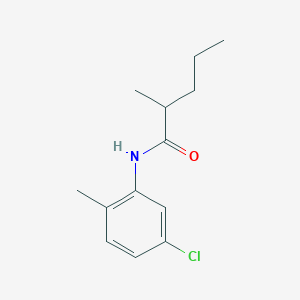![molecular formula C22H22N2O6 B263133 5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide](/img/structure/B263133.png)
5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of protein kinase inhibitors and has been found to exhibit promising results in the treatment of various diseases.
Mechanism of Action
5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide exerts its therapeutic effects by selectively inhibiting the activity of BTK, ITK, and JAK3 protein kinases. These kinases are involved in the signaling pathways that regulate the proliferation and survival of cancer cells, as well as the immune response in autoimmune and inflammatory diseases. By inhibiting these kinases, 5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide can effectively suppress the growth and survival of cancer cells and modulate the immune response in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide have been extensively studied in preclinical models. It has been found to exhibit potent antitumor activity in various cancer models, including lymphoma, leukemia, and multiple myeloma. 5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide has also been shown to modulate the immune response in autoimmune and inflammatory diseases, leading to reduced inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide has several advantages for lab experiments, including its potent inhibitory activity against BTK, ITK, and JAK3 protein kinases, which makes it a valuable tool for studying the role of these kinases in disease pathogenesis. However, its limitations include its low solubility in water and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several potential future directions for the research on 5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide. One area of interest is the development of more potent and selective inhibitors of BTK, ITK, and JAK3 protein kinases. Another area of interest is the investigation of the combination therapy of 5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide with other drugs for enhanced therapeutic efficacy. Additionally, the exploration of the role of 5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide in other diseases and the development of novel therapeutic applications is an exciting avenue for future research.
Synthesis Methods
The synthesis of 5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide involves a multi-step process that includes the reaction of 4-aminobenzophenone with 2,3,4-trimethoxybenzoyl chloride, followed by the reaction with furfurylamine. The final product is obtained after purification using column chromatography and recrystallization.
Scientific Research Applications
5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide has been extensively studied for its therapeutic potential in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been found to exhibit potent inhibitory activity against several protein kinases, including BTK, ITK, and JAK3, which are known to play a crucial role in the pathogenesis of these diseases.
properties
Product Name |
5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide |
|---|---|
Molecular Formula |
C22H22N2O6 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
5-methyl-N-[4-[(2,3,4-trimethoxybenzoyl)amino]phenyl]furan-3-carboxamide |
InChI |
InChI=1S/C22H22N2O6/c1-13-11-14(12-30-13)21(25)23-15-5-7-16(8-6-15)24-22(26)17-9-10-18(27-2)20(29-4)19(17)28-3/h5-12H,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
AEVRQWLOVBDGMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)

![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)

![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)

![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)


